molecular formula C14H15N3OS B12229252 5-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]thiophene-2-carboxamide

5-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]thiophene-2-carboxamide

Cat. No.: B12229252
M. Wt: 273.36 g/mol
InChI Key: TUOLVNAWDYWYHJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]thiophene-2-carboxamide is a heterocyclic compound that contains a thiophene ring, a pyridine ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]thiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 5-methylthiophene-2-carboxylic acid with 1-(pyridin-2-yl)azetidin-3-amine under appropriate reaction conditions. The reaction typically requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

5-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Coupling reagents: EDCI, HOBt.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]thiophene-2-carboxamide has several scientific research applications:

Properties

Molecular Formula

C14H15N3OS

Molecular Weight

273.36 g/mol

IUPAC Name

5-methyl-N-(1-pyridin-2-ylazetidin-3-yl)thiophene-2-carboxamide

InChI

InChI=1S/C14H15N3OS/c1-10-5-6-12(19-10)14(18)16-11-8-17(9-11)13-4-2-3-7-15-13/h2-7,11H,8-9H2,1H3,(H,16,18)

InChI Key

TUOLVNAWDYWYHJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(S1)C(=O)NC2CN(C2)C3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.